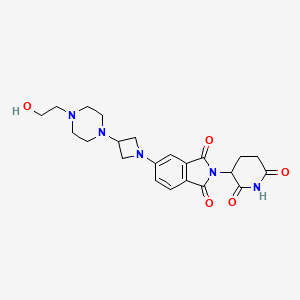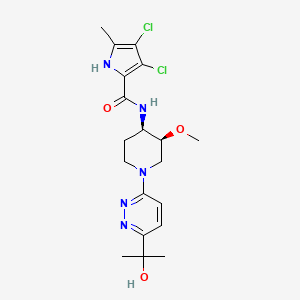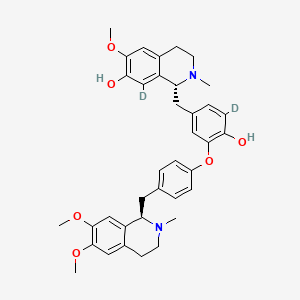
E3 ligase Ligand-Linker Conjugate 38
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 ligase Ligand-Linker Conjugate 38 is a compound used in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are bifunctional molecules that consist of a target binding unit, a linker, and an E3 ligase binding moiety. The primary function of this compound is to recruit the E3 ubiquitin ligase, which plays a crucial role in the ubiquitin-proteasome system (UPS) by tagging proteins for degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand-Linker Conjugate 38 involves several steps, starting with the preparation of the ligand that binds to the E3 ligase. This is followed by the attachment of a linker molecule. The synthetic routes often involve organic synthesis techniques, including amide bond formation, esterification, and click chemistry .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis processes. These processes are optimized for yield and purity, often using automated synthesis platforms and high-throughput screening to identify the most efficient synthetic routes .
Chemical Reactions Analysis
Types of Reactions
E3 ligase Ligand-Linker Conjugate 38 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions are typically intermediates that are further processed to yield the final this compound. These intermediates may include various functionalized ligands and linker molecules .
Scientific Research Applications
E3 ligase Ligand-Linker Conjugate 38 has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Helps in studying protein-protein interactions and cellular processes.
Medicine: Potential therapeutic applications in cancer treatment by targeting specific proteins for degradation.
Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of E3 ligase Ligand-Linker Conjugate 38 involves the recruitment of E3 ubiquitin ligase to the target protein. This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for maintaining protein homeostasis in cells .
Comparison with Similar Compounds
Similar Compounds
Cereblon Ligand-Linker Conjugates: Similar in function but may have different binding affinities and specificities.
Von Hippel-Lindau Ligand-Linker Conjugates: Another class of E3 ligase ligands used in PROTACs
Uniqueness
E3 ligase Ligand-Linker Conjugate 38 is unique due to its specific binding properties and the efficiency with which it recruits E3 ligase for targeted protein degradation. This makes it a valuable tool in the development of PROTACs and other therapeutic agents .
Properties
Molecular Formula |
C22H27N5O5 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[3-[4-(2-hydroxyethyl)piperazin-1-yl]azetidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H27N5O5/c28-10-9-24-5-7-25(8-6-24)15-12-26(13-15)14-1-2-16-17(11-14)22(32)27(21(16)31)18-3-4-19(29)23-20(18)30/h1-2,11,15,18,28H,3-10,12-13H2,(H,23,29,30) |
InChI Key |
VZIJEJYICFTQAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)N5CCN(CC5)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(6aR,10aR)-3-hydroxy-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-2-yl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12365192.png)





![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadecanethioate;azane](/img/structure/B12365214.png)


![[(2R,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12365246.png)



![N-(3-cyano-5-fluorophenyl)-3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonane-1-carbothioamide](/img/structure/B12365262.png)
